2'-Chloro-3-(2-methoxyphenyl)propiophenone
Overview
Description
2'-Chloro-3-(2-methoxyphenyl)propiophenone is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions can provide insights into its potential characteristics and applications. For instance, the compound 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, which is mentioned in one of the papers, shares a methoxyphenyl group with 2'-Chloro-3-(2-methoxyphenyl)propiophenone, suggesting that they may have similar properties or reactivity in certain chemical environments .
Synthesis Analysis
The synthesis of related compounds, such as 1-Phenyl-2-amino-3-methoxy-1-propanol hydrochloride, involves the reaction of β-methoxypropiophenone with various reagents. This suggests that the synthesis of 2'-Chloro-3-(2-methoxyphenyl)propiophenone could potentially involve a chlorination step of a methoxypropiophenone precursor .
Molecular Structure Analysis
While the molecular structure of 2'-Chloro-3-(2-methoxyphenyl)propiophenone is not directly analyzed in the provided papers, the structure of similar compounds, such as those containing methoxyphenyl groups, can be inferred to have certain electronic and steric properties that could influence their reactivity and interactions with other molecules .
Chemical Reactions Analysis
The chemical reactions of related compounds, such as the conversion of 2-chlorothiophene into dimer type products, indicate that chlorinated compounds can undergo reactions that lead to dimerization and the formation of complex structures. This could imply that 2'-Chloro-3-(2-methoxyphenyl)propiophenone may also participate in similar types of reactions under the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2'-Chloro-3-(2-methoxyphenyl)propiophenone are not directly provided, but by examining the properties of structurally related compounds, one can hypothesize that it may exhibit certain solubility characteristics, reactivity with specific reagents, and a distinct spectroscopic profile that could be analyzed using techniques such as NMR, as demonstrated by the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in the analysis of lignins .
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a manner similar to other propiophenone derivatives .
Biochemical Pathways
Propiophenone derivatives are known to be involved in various biochemical reactions .
Pharmacokinetics
As a result, its impact on bioavailability is currently unknown .
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWXMDKSDIAPNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644187 | |
Record name | 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3-(2-methoxyphenyl)propiophenone | |
CAS RN |
898770-21-3 | |
Record name | 1-Propanone, 1-(2-chlorophenyl)-3-(2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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